cis-5-Octen-1-ol
Description
Significance as a Biochemical Reagent and Organic Compound for Life Science Research
Cis-5-Octen-1-ol serves as a valuable biochemical reagent and organic compound in the field of life sciences. medchemexpress.comindiamart.comchemsrc.com Its utility stems from its specific molecular structure, featuring a C8 carbon chain with a cis-configured double bond between the fifth and sixth carbon atoms and a terminal hydroxyl group. This structure allows it to participate in various biochemical and synthetic reactions.
In life science research, this compound is utilized as a biological material for a range of studies. medchemexpress.comindiamart.comchemsrc.com It is employed in investigations related to lipid metabolism and cell signaling, offering insights into fundamental biological processes. chemimpex.com The presence of both a double bond and a hydroxyl group makes it a useful building block in the synthesis of more complex molecules. chemimpex.com Researchers in pharmaceutical and agricultural sciences utilize it as an intermediate in the creation of novel compounds. chemimpex.com
Overview of its Versatility in Scientific Investigations
The applications of this compound extend across various scientific disciplines, highlighting its versatility. chemimpex.com Its distinct aroma has led to its use in the flavor and fragrance industry as a component in perfumes and food flavorings. chemimpex.comthegoodscentscompany.comnih.gov
In the realm of materials science, there is growing interest in using this compound for the development of bio-based materials and sustainable chemical processes. chemimpex.com Its role as a semiochemical in insects is also a subject of study, with research exploring its function as a pheromone or attractant. researchgate.netresearchgate.netscielo.brmdpi.com This has implications for the development of environmentally benign pest management strategies. researchgate.netmdpi.com The compound's chemical properties make it a target for various synthetic methodologies, including those involving organo-transition metal chemistry and enzymatic reactions. researchgate.net
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H16O | chemimpex.com |
| Molecular Weight | 128.22 g/mol | chemimpex.com |
| Appearance | Colorless to light yellow clear liquid | chemimpex.com |
| Boiling Point | 96 - 98 °C at 10 mmHg | chemimpex.com |
| Density | 0.850 g/mL | chemimpex.com |
| Refractive Index | 1.450 | chemimpex.com |
| CAS Number | 64275-73-6 | chemimpex.com |
Structure
2D Structure
Properties
IUPAC Name |
(Z)-oct-5-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h3-4,9H,2,5-8H2,1H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHRTASWKDTLER-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047700 | |
| Record name | (Z)-5-Octen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid | |
| Record name | (Z)-5-Octen-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031298 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | cis-5-Octen-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/382/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
95.00 °C. @ 25.00 mm Hg | |
| Record name | (Z)-5-Octen-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031298 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.840-0.860 (20°) | |
| Record name | cis-5-Octen-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/382/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
64275-73-6 | |
| Record name | (Z)-5-Octen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64275-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Octen-1-ol, (5Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064275736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Octen-1-ol, (5Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Z)-5-Octen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-oct-5-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-OCTEN-1-OL, (5Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR85B4MH49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (Z)-5-Octen-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031298 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Strategies and Chemical Reactivity of Cis 5 Octen 1 Ol
Role as a Building Block in Complex Chemical Synthesis
The bifunctional nature of cis-5-Octen-1-ol makes it an important intermediate in the synthesis of more complex organic compounds. chemimpex.com The hydroxyl group can undergo typical alcohol reactions, while the alkene moiety allows for a variety of addition and functionalization reactions.
Precursor in Pharmaceutical Agent Synthesis
Intermediate in Agrochemical Development
In the field of agricultural chemistry, this compound is utilized as an intermediate in the development of new agrochemicals. chemimpex.com Companies that specialize in aroma chemicals also offer custom manufacturing services to the agrochemical industry, indicating the use of compounds like this compound in their synthetic processes. thegoodscentscompany.comthegoodscentscompany.com It is also incorporated into some pest control formulations, where it can act as a natural insect repellent, which is particularly beneficial for organic farming practices. chemimpex.com
Investigations into Chemical Transformations and Functionalization
The reactivity of this compound has been the subject of academic research, particularly in the area of C-H bond activation and functionalization, which are powerful tools in modern organic synthesis.
Challenges in Alcohol-Directed C-H Activation
The direct functionalization of C-H bonds is a highly sought-after strategy in chemical synthesis for its atom economy. Alcohols are common functional groups in natural products and are often used as directing groups to guide the reaction to a specific C-H bond. However, free-alcohol-directed C-H activation has been notably challenging. researchgate.net This is due to the low affinity of the hydroxyl group for the late-transition-metal catalysts that are often used in these reactions. researchgate.net
Studies on Olefinic C-H Alkenylation Reactions Involving this compound
Research into the functionalization of the C-H bond on the double bond (olefinic C-H bond) of alkenyl alcohols has revealed specific challenges related to the structure of the alcohol. In one study investigating geminal-group-directed olefinic C-H alkenylation, it was found that the chain length between the hydroxyl group and the olefinic carbon significantly influenced the reaction's success. researchgate.net
In this study, a palladium-catalyzed reaction with an acrylate (B77674) was performed on a series of cis-alkenyl alcohols. The results are summarized in the table below.
| Alkenyl Alcohol | Ring Size of Intermediate | Yield of Diene Product |
| (Z)-3-Hexen-1-ol | 5-exo | 69% |
| cis-2-Hexen-1-ol | 4-exo | 30% |
| cis-4-Decen-1-ol | 6-exo | 15% |
| This compound | 7-exo | No Reaction |
Table 1: Influence of Chain Length on Olefinic C-H Alkenylation Yield. Data sourced from researchgate.net.
As shown in the table, while other cis-alkenyl alcohols with shorter chain lengths between the hydroxyl and the olefin reacted to form the desired diene product, this compound, which would proceed through a 7-membered exo-metallocycle, failed to react under the studied conditions. researchgate.net This highlights a specific challenge in the functionalization of this compound via this pathway and underscores the intricate role of substrate geometry in C-H activation reactions. researchgate.net
Contributions to Sustainable Chemistry and Bio-based Materials Research
In recent years, there has been a growing emphasis on the development of sustainable chemical processes and bio-based materials. This compound is recognized for its potential in these areas. chemimpex.com As a versatile building block, it can be derived from biological sources, and its structure is amenable to creating innovative and environmentally friendly products. chemimpex.com For instance, its unsaturated structure allows for functionalization through reactions like epoxidation or hydroformylation, which can lead to the production of specialty chemicals. The use of its isomer, 7-octen-1-ol, in synthesizing biodegradable surfactants and plasticizers suggests similar potential applications for this compound. vulcanchem.com The drive to produce high-value biobased chemicals from renewable resources has identified the dehydration of alcohols to olefins as a key technology, a process directly relevant to the chemistry of compounds like this compound. uu.nl
Biological and Biochemical Roles of Cis 5 Octen 1 Ol
Exploration of its Bioactivity in Disease Research
The versatile properties of cis-5-Octen-1-ol have led to its investigation as a molecule of interest in various disease models. Although comprehensive studies are limited, preliminary data and classifications suggest its potential as a bioactive compound.
Potential in Anti-inflammatory Studies
Several sources indicate that this compound has potential utility in the study of inflammation-related diseases. hanspub.org The compound is often included in libraries of molecules screened for biological activity. While direct mechanistic studies on this compound are not extensively detailed in current literature, related unsaturated fatty acids offer context. For instance, the similarly structured compound cis-5-Dodecenoic acid has been identified as an inhibitor of cyclooxygenase (COX-I and COX-II) enzymes, a key mechanism for reducing prostaglandin (B15479496) synthesis and inflammation. hanspub.org The potential for this compound to act through similar pathways remains an area for future investigation.
Relevance to Neurological Conditions Research
There is nascent interest in the effects of this compound on the nervous system. The compound has been highlighted for its potential efficacy in studies related to complex neurological conditions. nih.gov This suggests it could serve as a valuable molecule for synthesizing investigational drugs in this area. nih.gov Research on structurally related compounds, such as 1-Octen-3-ol (B46169), has explored their potential roles in neurodegenerative processes, providing a rationale for investigating the broader class of octenols in neurological research.
| Area of Disease Research | Reported Potential of this compound | Source |
| Anti-inflammatory | Potential utility in inhibiting inflammation-related diseases. | hanspub.org |
| Anti-cancer | Potential efficacy in combating malignant tumors. | hanspub.orgnih.gov |
| Neurological Conditions | Promising for research into complex neurological conditions. | nih.gov |
Involvement in Metabolic Pathways and Cellular Processes
Beyond its potential in disease-specific research, this compound is involved in fundamental biological processes, particularly lipid metabolism and cell signaling.
Research on Lipid Metabolism
As a fatty alcohol, this compound is structurally related to lipids and is cataloged within the Fatty Acyls class of molecules. Databases on metabolomics confirm its association with lipid metabolism pathways.
Recent research has uncovered a fascinating role for flavor compounds in regulating metabolism through ectopic odorant receptors (ORs)—receptors typically found in the nose but also expressed in other tissues like the liver. nih.gov Studies have shown that activating these receptors in hepatocytes can influence lipid accumulation. For example, the activation of the OR10J5 receptor in human hepatocytes by its agonist, α-cedrene, leads to a significant reduction in lipid accumulation by modulating genes involved in fatty acid synthesis and oxidation. nih.gov this compound is identified as a compound that can interact with these ectopic ORs, placing it within this precise regulatory context. nih.gov
| Metabolic Context | Details | Source |
| Chemical Classification | Fatty Alcohol (Fatty Acyls Subclass) | |
| Metabolic Pathway | Lipid Metabolism Pathway | |
| Biological Role | Potential regulator of lipid accumulation via ectopic odorant receptors. | nih.gov |
Studies in Cell Signaling Pathways
The involvement of this compound in metabolism is intrinsically linked to its role in cell signaling. The mechanism by which ectopic odorant receptors regulate cellular processes is a key example. Activation of these G-protein coupled receptors by ligands, including flavor compounds like this compound, typically initiates a signaling cascade. nih.gov
A primary pathway implicated is the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. nih.gov Ligand binding to an OR in a hepatocyte can increase intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets that regulate gene expression, leading to decreased lipogenesis (fat creation) and increased fatty acid oxidation (fat burning). nih.gov Although this pathway has been detailed using other specific flavor compounds, this compound is recognized as a potential activator in this system, highlighting its role as a signaling molecule. nih.gov
| Signaling Pathway Component | Role in Ectopic Odorant Receptor Signaling |
| Ligand | This compound and other flavor compounds. |
| Receptor | Ectopic Odorant Receptor (e.g., OR10J5 in hepatocytes). |
| Second Messenger | Cyclic Adenosine Monophosphate (cAMP). |
| Key Kinase | Protein Kinase A (PKA). |
| Cellular Outcome | Regulation of gene expression related to metabolic processes. |
Metabolic Profiling in Biological Systems
This compound is categorized as a fatty alcohol, which is a class of aliphatic alcohols derived from fatty acids and typically containing a chain of at least six carbon atoms. hmdb.canih.gov Its metabolic profile is associated with lipid and fatty acid metabolism pathways. hmdb.ca As a fatty alcohol, it is considered a metabolite within these broader metabolic networks. The Human Metabolome Database (HMDB) indicates that this compound is involved in fatty acid metabolism. hmdb.ca This classification suggests that its biochemical transformations in biological systems likely follow the established routes for other unsaturated fatty alcohols, which can include oxidation to the corresponding aldehyde and carboxylic acid, or esterification to form wax esters.
A review by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated a group of linear and branched-chain aliphatic, unsaturated, unconjugated alcohols, aldehydes, acids, and related esters, which included this compound. inchem.org The committee concluded that these substances are anticipated to be metabolized through common pathways. inchem.org For unsaturated alcohols like this compound, this would generally involve oxidation to the corresponding aldehyde, cis-5-octenal, and subsequently to cis-5-octenoic acid. This acid can then enter the β-oxidation pathway for energy production. inchem.org
Occurrence and Biogenesis in Natural Sources
This compound is a naturally occurring volatile organic compound found in various fruits. fragranceconservatory.commedchemexpress.com Its biogenesis is linked to the metabolism of fatty acids. hmdb.canih.gov Fatty alcohols are typically synthesized in organisms through the reduction of fatty acyl-CoAs or free fatty acids. frontiersin.org This process often involves a fatty acyl-CoA reductase or a carboxylic acid reductase enzyme system. frontiersin.org While the specific enzymatic pathway for this compound is not detailed in the available literature, it is plausible that it is formed from a C8 unsaturated fatty acid precursor. This precursor would undergo reduction, potentially via an aldehyde intermediate, to yield the final alcohol. The lipoxygenase (LOX) pathway is a prominent enzymatic route for the generation of many C6 and C9 volatile compounds in plants from unsaturated fatty acids, and a similar mechanism could be involved in the formation of C8 compounds like this compound. researchgate.net
The presence and concentration of this compound can be significantly influenced by microbial activity during fermentation. A study on Spanish-style green table olive (Olea europaea) fermentations demonstrated that different starter cultures of lactic acid bacteria (LAB) and yeasts can modulate the volatile profile, including the levels of this compound. mdpi.com
In this research, different treatments involving various inocula were analyzed. The inoculation with the yeast Wickerhamomyces anomalus (strain Y12) alone (Treatment T4) resulted in a notable production of this compound. Conversely, treatments inoculated with only LAB strains, such as Lactiplantibacillus pentosus (strain Lp13), showed that this bacterium did not promote the production of this compound. mdpi.com When yeast and LAB were used in a mixed culture (Treatment T5), the production of certain yeast-derived metabolites, including this compound, was reduced compared to the yeast-only fermentation, suggesting a competitive interaction between the microorganisms. mdpi.com
The formation of such volatile compounds during olive fermentation is a dynamic process where microbial enzymes, such as lipoxygenases, act on polyunsaturated fatty acids present in the fruit matrix. researchgate.netmdpi.com
Interactive Data Table: Modulation of this compound by Microbial Inocula in Olive Fermentation
The table below summarizes the relative abundance of this compound under different fermentation treatments as described in the study by Arroyo-López et al. (2021).
| Treatment ID | Inoculum | Relative Abundance of this compound |
| T2 | Lactiplantibacillus pentosus (Lp13) | Scarce |
| T4 | Wickerhamomyces anomalus (Y12) | Abundant |
| T5 | Mixed Culture (Yeast + LAB) | Reduced compared to T4 |
| T6 | Spontaneous Fermentation | Similar to T5 |
Ecological Dimensions and Environmental Interactions of Cis 5 Octen 1 Ol
Role as a Volatile in Plant-Insect Interactions
Volatile organic compounds are crucial for mediating communication between plants and insects. researchgate.net Plants release a diverse array of these small molecules from their flowers, fruits, and leaves, which can serve to attract pollinators, signal to neighboring plants, or act as a defense against herbivores. researchgate.netgcirc.org These chemical signals are highly specific, often relying on a precise mixture and ratio of components to convey a message. researchgate.net The study of these interactions is fundamental to understanding ecosystem dynamics and developing novel strategies for crop protection. researchgate.netmdpi.com
cis-5-Octen-1-ol has been identified as a naturally occurring volatile compound. For instance, it is one of the many volatile compounds detected in the headspace of different varieties of rapeseed (Brassica napus L.). gcirc.org The presence of such compounds in plant volatile profiles suggests they play a role in the complex chemical language that governs plant-insect interactions, which can range from attraction to repulsion. researchgate.netmdpi.com
Several chemical suppliers and databases note that this compound may function as a potent attractant for fruit flies (Diptera: Tephritidae). sigmaaldrich.comchemicalbook.com This suggests its potential application in developing lures for monitoring or trapping these significant agricultural pests.
In contrast to its potential role as an attractant, this compound has also been investigated for its repellent properties, particularly in the context of deterring mosquitoes. The mechanisms by which insect repellents work are varied; some, like DEET, are thought to function by "masking" human odors, essentially hiding the host from the insect by reducing the volatility of attractant compounds. biorxiv.org Other repellents may directly activate specific olfactory receptors to elicit an avoidance response. biorxiv.orgnih.gov
Research into compounds that modulate the carbon dioxide (CO₂) receptor in mosquitoes is a key area for developing new repellents and attractants. google.com A patent on compositions for the attraction and repulsion of insects identified this compound as a mild inhibitor of the cpA neuronal pathway, which is associated with CO₂ detection in insects. google.com This inhibitory action suggests the compound could interfere with a mosquito's ability to sense hosts, forming the basis of a repellent effect.
The table below details the findings from this research, comparing the activity of this compound with other tested compounds. google.com
| Compound | Class | Target | Effect on cpA Neuronal Activity |
| This compound | Alcohol | Mosquito CO₂ Receptor | Mild Inhibitor |
| Furfuryl pentanoate | Ester | Mosquito CO₂ Receptor | Moderate Inhibitor |
| 1-Ethylhexyl tiglate | Ester | Mosquito CO₂ Receptor | Mild Inhibitor |
| Methyl levulinate | Ester | Mosquito CO₂ Receptor | Moderate Activator |
| Rosemary oil | Essential Oil | Mosquito CO₂ Receptor | Not specified |
| Peppermint oil | Essential Oil | Mosquito CO₂ Receptor | Not specified |
This interactive table is based on data from a patent application exploring insect attractants and repellents. google.com
Advanced Analytical Methodologies for Cis 5 Octen 1 Ol Research
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural elucidation of cis-5-Octen-1-ol, providing detailed information about its molecular framework, functional groups, and bonding arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the magnetic environments of the atoms within the molecule. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key signals include those for the terminal methyl group, the olefinic protons of the cis-configured double bond, the methylene (B1212753) groups of the aliphatic chain, and the protons adjacent to the hydroxyl group. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, this includes signals for the sp³ hybridized carbons of the ethyl and butyl-alcohol portions of the chain, as well as the characteristic sp² hybridized carbons of the C=C double bond. nih.govspectrabase.com Spectra are typically recorded in a solvent such as deuterated chloroform (B151607) (CDCl₃). spectrabase.com While specific, comprehensive peak assignments are found in dedicated spectral databases, the expected chemical shift regions are well-established for its structural features.
Representative ¹³C NMR Spectral Data Data sourced from spectral databases for (Z)-5-Octen-1-ol. nih.gov
Interactive Table: Click to expand/collapse
| Carbon Atom(s) | Expected Chemical Shift (δ) Range (ppm) | Comment |
|---|---|---|
| C1 (-CH₂OH) | ~62 | Carbon bonded to the hydroxyl group. |
| C2-C4 (-CH₂-) | ~23-33 | Aliphatic methylene carbons. |
| C5 & C6 (-CH=CH-) | ~129-131 | Olefinic carbons of the cis double bond. |
| C7 (-CH₂-) | ~20 | Methylene carbon adjacent to the double bond. |
| C8 (-CH₃) | ~14 | Terminal methyl carbon. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds. The resulting spectrum displays these absorptions as peaks. For this compound, the key characteristic absorptions include a broad peak for the O-H stretching vibration of the alcohol group, peaks for C-H stretching of both sp² (alkene) and sp³ (alkane) hybridized carbons, and a C=C stretching vibration for the double bond. vscht.czlibretexts.orgspecac.com
Characteristic Infrared Absorption Bands for this compound
Interactive Table: Click to expand/collapse
| Absorption Band (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3330 (broad, strong) | O-H stretch | Alcohol (-OH) |
| ~3010 (medium) | =C-H stretch | Alkene |
| ~2930, ~2860 (strong) | C-H stretch | Alkane (-CH₂, -CH₃) |
| ~1655 (variable, weak to medium) | C=C stretch | cis-Alkene |
| ~1050 (strong) | C-O stretch | Primary Alcohol |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. It detects the inelastic scattering of monochromatic light from a laser source. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. For this compound, the C=C double bond, being symmetrically substituted in a cis configuration, is expected to produce a relatively strong Raman signal, which can be weak in the IR spectrum. Conversely, the polar O-H bond is typically weak in Raman spectra. A reference spectrum for this compound is available in spectral databases. spectrabase.com
Mass Spectrometry (MS) Applications in Compound Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) may be observed, but it is often weak or absent for primary alcohols. The fragmentation pattern is characterized by the loss of water (M-18) and various cleavage events along the alkyl chain. The NIST Mass Spectrometry Data Center provides reference spectra for this compound. nih.govnist.gov
Major Mass-to-Charge (m/z) Peaks in the EI Mass Spectrum of this compound Data sourced from the NIST Mass Spectrometry Data Center via PubChem. nih.gov
Interactive Table: Click to expand/collapse
| m/z Value | Relative Intensity | Possible Fragment Identity |
|---|---|---|
| 67 | Base Peak (Highest) | [C₅H₇]⁺ - Likely from cleavage and rearrangement of the hydrocarbon chain. |
| 41 | 2nd Highest | [C₃H₅]⁺ (Allyl cation) - A common fragment in unsaturated compounds. |
| 68 | 3rd Highest | [C₅H₈]⁺ - Likely related to the base peak. |
Chromatographic Separations for Quantitative Analysis (e.g., GC/MS/MS)
Gas chromatography is the premier technique for separating and quantifying volatile compounds like this compound. When combined with tandem mass spectrometry (GC/MS/MS), it offers exceptional sensitivity and selectivity for quantitative analysis, even in complex matrices like food and beverages. chemicalbook.com The retention of a compound on a GC column is a characteristic property described by its retention index (e.g., Kovats retention index), which depends on the column's stationary phase (polar or non-polar). nist.gov For quantitative studies, a triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion from the initial mass spectrometer, fragmenting it, and then monitoring a specific product ion in the second mass spectrometer. This highly specific detection method minimizes interferences and allows for accurate quantification at very low levels.
Kovats Retention Indices for this compound Data sourced from the NIST Chemistry WebBook. nist.govnist.gov
Interactive Table: Click to expand/collapse
| Column Type | Stationary Phase Example | Retention Index (I) |
|---|---|---|
| Standard Non-Polar | DB-1 (Polydimethylsiloxane) | 1048, 1051 |
| Standard Polar | DB-WAX (Polyethylene glycol) | 1608, 1615, 1616 |
Future Research Directions and Unexplored Avenues
Emerging Synthetic Routes and Catalytic Approaches
The synthesis of cis-5-Octen-1-ol and related unsaturated alcohols is an area ripe for innovation. Current industrial production often relies on multi-step processes that may include catalytic hydrogenation or selective oxidation of precursor alkenes. vulcanchem.com However, the demand for more efficient, selective, and sustainable synthetic methods is driving research into novel catalytic systems.
Future research is likely to focus on the development of advanced catalytic approaches that offer higher yields and greater stereoselectivity, which is crucial for the compound's sensory properties. vulcanchem.com One area of exploration involves transition metal-catalyzed reactions. For instance, while some studies have shown that palladium-catalyzed C-H functionalization reactions can be challenging with this compound under certain conditions, fine-tuning ligand and catalyst systems could overcome these hurdles. researchgate.net Research into mono-N-protected amino acid (MPAA) ligands with palladium catalysts has shown promise for similar alkenyl alcohols, suggesting a potential pathway for this compound. researchgate.net
Another promising avenue is the application of metathesis reactions. Cross-metathesis using catalysts like Grubbs' catalyst could provide direct routes to this compound from more readily available starting materials. Biocatalysis and enzymatic reductions, such as using alcohol dehydrogenases, present a greener alternative to traditional chemical synthesis, although these methods are currently less common. vulcanchem.com The development of robust and efficient enzyme-based systems is a key future goal.
Table 1: Comparison of Potential Synthetic Approaches for this compound
| Synthetic Approach | Potential Catalysts/Reagents | Key Research Focus |
| Catalytic Hydrogenation | Lindlar Catalyst (e.g., Pd/CaCO₃) | Achieving high cis-selectivity; optimizing reaction conditions (pressure, temperature). |
| C-H Functionalization | Palladium complexes with specialized ligands (e.g., MPAA) | Overcoming reactivity challenges; improving yields for 7-exo cyclization pathways. researchgate.net |
| Olefin Metathesis | Grubbs' Catalyst or other ruthenium-based catalysts | Cross-metathesis strategies for atom-economical synthesis. |
| Biocatalysis | Alcohol Dehydrogenases, Engineered Enzymes | Improving enzyme stability, efficiency, and scalability for industrial application. vulcanchem.com |
| Hydroboration-Oxidation | Borane (B79455) derivatives followed by an oxidizing agent | Exploring more cost-effective and safer borane reagents. vulcanchem.comgoogle.com |
Deeper Elucidation of Biological Mechanisms of Action
While this compound is designated as a flavoring agent and is known to be rapidly absorbed, the specific molecular mechanisms underlying its biological effects are largely uncharted territory. inchem.orgnih.gov Preliminary research suggests potential utility in inhibiting inflammation-related diseases and cancer, but the pathways involved are not yet understood. medchemexpress.commedchemexpress.com
Future investigations should aim to identify the specific cellular receptors and signaling cascades that interact with this compound. Given its structural similarity to other lipid signaling molecules, it may interact with G-protein coupled receptors (GPCRs) or nuclear receptors involved in metabolic and inflammatory pathways. Research could explore its effect on key inflammatory enzymes like cyclooxygenases (COX), as has been studied for structurally related fatty acids. medchemexpress.com
Furthermore, its role as a volatile organic compound (VOC) found in fruits like apples and bananas implies a biological function in plants, possibly related to defense signaling or as a precursor to other bioactive compounds. chemicalbook.com Metabolomic studies could trace the metabolic fate of this compound in both mammalian and plant systems to reveal its downstream metabolites and their respective biological activities.
Advanced Ecological and Behavioral Studies
The identification of this compound as a potent attractant for certain fruit fly species opens a significant avenue for advanced ecological and behavioral research. chemicalbook.comscientificlabs.com This finding suggests a role as a kairomone, a chemical signal that benefits the receiver (the insect) at the expense of the emitter (the fruit). Understanding the precise role of this compound in insect olfaction and behavior is critical.
Future studies could employ techniques such as electroantennography (EAG) to measure the specific responses of insect olfactory neurons to this compound. This has been done for related C8 compounds like 1-octen-3-ol (B46169) in mosquitos and sandflies, revealing dose-dependent and enantiomer-specific responses. researchgate.netfrontiersin.org Similar studies on fruit flies could clarify which olfactory receptors are tuned to this compound and how it compares to or synergizes with other fruit volatiles.
Beyond simple attraction, advanced behavioral assays in wind tunnels or field settings could dissect the specific behaviors elicited by this compound, such as upwind flight, landing, and oviposition. Exploring its role in the broader ecological context, for instance, in mediating interactions between plants, herbivores, and their natural enemies, remains a largely unexplored frontier.
Development of Novel Research Applications
The unique chemical structure of this compound, featuring both a hydroxyl group and a cis-alkene, makes it a valuable building block for synthesizing more complex molecules. chemimpex.com This potential extends beyond its current use as an intermediate for fragrances and agrochemicals.
One major area for future development is in the synthesis of bio-based polymers and materials. chemimpex.com The hydroxyl group allows for esterification to create polyesters, while the double bond can be functionalized through various reactions like epoxidation or polymerization to create novel polymer backbones. Research into creating biodegradable surfactants and plasticizers, similar to applications of its isomer 7-octen-1-ol, could lead to more environmentally friendly products. vulcanchem.com
In the pharmaceutical domain, its potential as a scaffold for new therapeutic agents is an exciting prospect. chemimpex.com The unsaturated eight-carbon chain could be a key structural motif for developing new anti-inflammatory or anti-cancer drugs, building upon the preliminary findings. medchemexpress.commedchemexpress.com Furthermore, its role as an insect attractant could be harnessed to develop highly specific and effective lures for pest management, providing a sustainable alternative to broad-spectrum pesticides.
Q & A
Q. How do researchers reconcile discrepancies in this compound’s reported Kovats retention indices across databases?
- Methodological Answer : Standardize GC conditions using NIST-certified reference materials (e.g., n-alkanes C₇–C₃₀). Collaborative inter-laboratory studies (e.g., AOAC guidelines) assess reproducibility. Publish retention indices with explicit column specifications (stationary phase, dimensions) and temperature programs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
